molecular formula C13H6N6O12 B14714394 3-Methyl-2,2',4,4',6,6'-hexanitro-1,1'-biphenyl CAS No. 14185-47-8

3-Methyl-2,2',4,4',6,6'-hexanitro-1,1'-biphenyl

Cat. No.: B14714394
CAS No.: 14185-47-8
M. Wt: 438.22 g/mol
InChI Key: CVLUAEOKKBTXJS-UHFFFAOYSA-N
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Description

3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl is a highly nitrated organic compound known for its energetic properties It is a derivative of biphenyl, where six nitro groups are attached to the biphenyl core, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl typically involves the nitration of 3-methylbiphenyl. The process includes multiple nitration steps using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the biphenyl core.

Industrial Production Methods

Industrial production of this compound follows similar nitration procedures but on a larger scale. The process involves the use of industrial nitration reactors where temperature, concentration, and reaction time are meticulously controlled to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products

    Oxidation: Oxidized derivatives of the biphenyl core.

    Reduction: Amino derivatives of the biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its potential effects on biological systems, although its high reactivity limits its direct biological applications.

    Medicine: Research into its derivatives for potential pharmaceutical applications.

    Industry: Primarily used in the development of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of 3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl involves the release of a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of gases and heat. This makes it an effective component in explosive formulations. The molecular targets and pathways involved are primarily related to its energetic properties and the rapid release of energy.

Comparison with Similar Compounds

Similar Compounds

    2,2’,4,4’,6,6’-Hexanitrobiphenyl: Similar structure but without the methyl group.

    2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (CL-20): Another highly nitrated compound with different structural properties.

    1,3,5-Trinitrobenzene: A simpler nitrated aromatic compound.

Uniqueness

3-Methyl-2,2’,4,4’,6,6’-hexanitro-1,1’-biphenyl is unique due to the presence of the methyl group, which can influence its reactivity and stability. The combination of six nitro groups and a methyl group makes it a compound of interest for specific energetic applications where tailored reactivity is required.

Properties

CAS No.

14185-47-8

Molecular Formula

C13H6N6O12

Molecular Weight

438.22 g/mol

IUPAC Name

2-methyl-1,3,5-trinitro-4-(2,4,6-trinitrophenyl)benzene

InChI

InChI=1S/C13H6N6O12/c1-5-7(15(22)23)4-10(18(28)29)12(13(5)19(30)31)11-8(16(24)25)2-6(14(20)21)3-9(11)17(26)27/h2-4H,1H3

InChI Key

CVLUAEOKKBTXJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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